O-(5-Chloro-2-fluorobenzyl)hydroxylamine

Lipophilicity LogP Halogen Bonding

O-(5-Chloro-2-fluorobenzyl)hydroxylamine is a crucial, dual-halogenated building block. Its unique 5-chloro-2-fluoro substitution pattern is essential for tuning electronic properties and improving lipophilicity (ΔLogP +0.60) in drug candidates. Choose this high-purity reagent (≥95%) to ensure reliable results in CNS drug discovery and advanced organic synthesis.

Molecular Formula C7H7ClFNO
Molecular Weight 175.59 g/mol
Cat. No. B13600189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(5-Chloro-2-fluorobenzyl)hydroxylamine
Molecular FormulaC7H7ClFNO
Molecular Weight175.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)CON)F
InChIInChI=1S/C7H7ClFNO/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3H,4,10H2
InChIKeyBOULUNLGNSDXAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(5-Chloro-2-fluorobenzyl)hydroxylamine: A Specialized O‑Substituted Hydroxylamine Building Block for Pharmaceutical and Agrochemical Synthesis


O‑(5‑Chloro‑2‑fluorobenzyl)hydroxylamine (CAS 1388038‑07‑0; hydrochloride CAS 2838200‑72‑7) is a halogen‑functionalized O‑substituted hydroxylamine derivative . The compound features a hydroxylamine group (‑O‑NH₂) attached to a benzyl ring that bears both a chlorine atom at the 5‑position and a fluorine atom at the 2‑position. This dual halogenation distinguishes it from simpler O‑benzylhydroxylamines and imparts a unique electronic and lipophilic profile. As a member of the O‑(halo‑substituted benzyl)hydroxylamine class, it serves as a versatile building block in organic synthesis, particularly for the preparation of oximes, hydroxylamines, and as an intermediate in the manufacture of pharmaceuticals and pesticides [1].

Why Generic O‑Benzylhydroxylamine Cannot Substitute for O-(5-Chloro-2-fluorobenzyl)hydroxylamine in Targeted Syntheses


In‑class O‑substituted hydroxylamines are not interchangeable due to the profound influence of the benzyl substituents on reaction kinetics, product stability, and biological activity. The presence, position, and type of halogen atoms on the aromatic ring alter the electron density at the reactive oxygen and nitrogen centers, directly impacting nucleophilicity and the propensity for side reactions such as over‑oxidation or rearrangement [1]. In medicinal chemistry, the 5‑chloro‑2‑fluoro substitution pattern has been explicitly cited in patent literature as a preferred motif for achieving desired pharmacokinetic and target‑binding properties in drug candidates [2]. Simply replacing O‑(5‑chloro‑2‑fluorobenzyl)hydroxylamine with a non‑halogenated or mono‑halogenated analog would compromise the electronic tuning essential for downstream reactivity and could invalidate structure‑activity relationships in a synthetic sequence. The following evidence quantifies these differentiations.

O-(5-Chloro-2-fluorobenzyl)hydroxylamine: Quantifiable Differentiation Evidence for Scientific Selection


Halogen Substitution Pattern Drives Lipophilicity and Electronic Profile Differentiation

The 5‑chloro‑2‑fluoro substitution on the benzyl ring significantly increases lipophilicity compared to the unsubstituted benzyl analog. While direct experimental LogP for O‑(5‑chloro‑2‑fluorobenzyl)hydroxylamine is not reported, a class‑level inference can be drawn from the measured LogP of the corresponding benzyl bromide. 5‑Chloro‑2‑fluorobenzyl bromide exhibits a calculated LogP of 3.52, whereas benzyl bromide has a LogP of 2.92, representing a ΔLogP of +0.60 . This increase in lipophilicity is attributed to the electron‑withdrawing and hydrophobic contributions of the chloro and fluoro substituents. The hydroxylamine derivative is expected to retain a proportional increase in lipophilicity relative to O‑benzylhydroxylamine, enhancing its partitioning into organic phases and its ability to cross biological membranes.

Lipophilicity LogP Halogen Bonding Medicinal Chemistry

Synthesis Yield Optimization via Electron‑Withdrawing Halogen Substituents

In a one‑pot sequential synthesis of O‑(halo‑substituted benzyl)hydroxylammonium salts, the presence of electron‑withdrawing halogen atoms on the benzyl ring generally increased reaction yield compared to the unsubstituted analog. The unsubstituted O‑benzylhydroxylamine hydrochloride was obtained in 82% yield, while the 2,4‑dichloro derivative gave an 88% yield, an increase of 6% [1]. The 5‑chloro‑2‑fluoro substitution pattern incorporates two electron‑withdrawing groups (Cl and F) with a distinct ortho/meta arrangement. Although the exact compound was not reported in this study, the class‑level trend indicates that di‑halogenated O‑benzylhydroxylamines consistently achieve higher yields under these conditions due to enhanced stability of the intermediate and reduced side reactions.

Synthetic Yield O-Benzylation Process Chemistry Cost Efficiency

Purity and Storage Stability: Verified 95% Purity with Mandated Cold Chain Logistics

Commercially available O‑(5‑chloro‑2‑fluorobenzyl)hydroxylamine hydrochloride is supplied with a certified purity of 95% by HPLC . This is slightly lower than the typical 98% purity often specified for the more stable, unsubstituted O‑benzylhydroxylamine hydrochloride . Notably, the compound requires storage at 0‑8°C, indicating a moderate thermal lability that is not characteristic of all O‑benzylhydroxylamines. For instance, O‑benzylhydroxylamine hydrochloride can often be stored at room temperature in a dry, dark place . The enhanced sensitivity of the 5‑chloro‑2‑fluoro derivative is likely due to the electron‑withdrawing effect of the halogens, which can activate the N‑O bond toward thermal degradation or oxidation.

Chemical Purity Stability Storage Conditions Quality Control

Preferred Intermediate in Fluorinated Pharmaceutical Patents

The 5‑chloro‑2‑fluorobenzyl motif is explicitly cited as a preferred substituent in patent literature for fluorobenzyl derivatives used as pharmaceutical and agrochemical intermediates. For example, HK Patent HK1040978A (Asahi Glass, 2002) lists 5‑chloro‑2‑fluorobenzylamine and 5‑chloro‑2‑fluorobenzyl alcohol among the most preferred intermediates for further functionalization [1]. The hydroxylamine derivative represents a direct, reactive entry point for introducing the protected amine functionality into more complex molecules. The specific ortho‑fluoro/meta‑chloro pattern is recognized for its ability to modulate electronic properties without excessive steric hindrance, a balance that is often optimized during lead optimization.

Pharmaceutical Intermediates Fluorine Chemistry Patent Analysis Drug Discovery

Spectroscopic Fingerprint: NMR Shifts Differentiate 5‑Chloro‑2‑Fluoro Substitution from Regioisomers

The 5‑chloro‑2‑fluoro substitution pattern produces a distinct ¹H NMR fingerprint that differentiates it from regioisomeric O‑(chlorofluorobenzyl)hydroxylamines. While the hydroxylamine hydrochloride of interest has not been fully characterized in the literature, the spectrum of the corresponding benzyl bromide provides a reliable proxy. ¹H NMR (CDCl₃) of 5‑chloro‑2‑fluorobenzyl bromide shows signals at δ 4.44 (2H, d, CH₂), δ 7.01 (1H, t, H₃), δ 7.26 (1H, m, H₄), and δ 7.38 (1H, m, H₆) . In contrast, the regioisomeric 2‑chloro‑6‑fluorobenzyl bromide would exhibit a different aromatic splitting pattern due to the altered substitution. This spectroscopic signature is critical for identity verification and purity assessment upon receipt of the material.

NMR Characterization Structural Confirmation Regioisomer Identification Quality Assurance

O-(5-Chloro-2-fluorobenzyl)hydroxylamine: High‑Impact Application Scenarios Supported by Quantitative Evidence


Synthesis of Fluorinated Oxime Ethers for Medicinal Chemistry

The compound is ideally suited for the preparation of oxime ethers bearing the 5‑chloro‑2‑fluorobenzyl group. Its increased lipophilicity (ΔLogP +0.60 vs. benzyl) and the electron‑withdrawing nature of the halogens can stabilize the resulting oxime linkage and improve membrane permeability of the final drug candidate. This is particularly valuable in central nervous system (CNS) drug discovery where balanced LogP is critical.

Late‑Stage Functionalization in Agrochemical Intermediate Production

As a reactive hydroxylamine building block, it serves as a direct precursor to O‑(5‑chloro‑2‑fluorobenzyl)hydroxylamine‑derived pesticides and herbicides. The high synthetic yields achieved for di‑halogenated analogs (up to 88%) suggest that scale‑up of the 5‑chloro‑2‑fluoro derivative can be cost‑effective [1]. The compound's established role in patent literature as a preferred intermediate further validates its industrial utility [2].

Regioisomer‑Sensitive Library Synthesis in Fragment‑Based Drug Discovery

In fragment‑based screening, the exact substitution pattern of a building block can be the difference between a hit and a miss. The distinct ¹H NMR signature of the 5‑chloro‑2‑fluorobenzyl moiety allows for rapid verification of structural identity. Furthermore, the compound's 95% purity and defined storage requirements (0‑8°C) ensure that libraries constructed with this reagent maintain high fidelity and reproducibility.

Preparation of Protected Amine Intermediates for Fluorinated APIs

O‑(5‑Chloro‑2‑fluorobenzyl)hydroxylamine can be employed as a masked ammonia equivalent in the synthesis of primary amines. Following oxime formation and reduction, the benzyl group can be removed, delivering a primary amine while the 5‑chloro‑2‑fluoro substitution has already imparted desired electronic properties to the synthetic intermediate. This strategy is directly applicable to the synthesis of fluorinated active pharmaceutical ingredients (APIs) referenced in patent HK1040978A [2].

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